molecular formula C18H17F4N3O2S B10937336 N-(2-phenylethyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide

N-(2-phenylethyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide

Cat. No.: B10937336
M. Wt: 415.4 g/mol
InChI Key: GWJTZMNNOVUFLY-UHFFFAOYSA-N
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Description

N~1~-PHENETHYL-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenethyl group, a tetrafluoroethoxy benzoyl moiety, and a hydrazinecarbothioamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-PHENETHYL-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoyl Intermediate: The benzoyl intermediate is synthesized through the reaction of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid with thionyl chloride, forming the corresponding acid chloride.

    Coupling with Hydrazinecarbothioamide: The acid chloride is then reacted with hydrazinecarbothioamide under controlled conditions to form the hydrazinecarbothioamide derivative.

    Introduction of the Phenethyl Group: The final step involves the alkylation of the hydrazinecarbothioamide derivative with phenethyl bromide in the presence of a base, such as potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, advanced purification techniques, and precise control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N~1~-PHENETHYL-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted phenethyl derivatives.

Scientific Research Applications

N~1~-PHENETHYL-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The unique structural features of the compound make it a candidate for the development of advanced materials with specific properties.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N1-PHENETHYL-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with opioid receptors, enzymes, and other proteins involved in cellular signaling.

    Pathways Involved: It can modulate pathways related to pain perception, inflammation, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: N-phenethyl-4-piperidinyl propionanilide, a potent opioid analgesic.

    N-Phenethyl-4-piperidone (NPP): A precursor in the synthesis of fentanyl and its analogs.

    4-Anilino-N-phenethylpiperidine (ANPP): Another precursor in the synthesis of fentanyl.

Uniqueness

N~1~-PHENETHYL-2-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the tetrafluoroethoxy benzoyl moiety, which imparts distinct chemical properties and potential biological activities not observed in similar compounds.

Properties

Molecular Formula

C18H17F4N3O2S

Molecular Weight

415.4 g/mol

IUPAC Name

1-(2-phenylethyl)-3-[[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]amino]thiourea

InChI

InChI=1S/C18H17F4N3O2S/c19-16(20)18(21,22)27-14-8-4-7-13(11-14)15(26)24-25-17(28)23-10-9-12-5-2-1-3-6-12/h1-8,11,16H,9-10H2,(H,24,26)(H2,23,25,28)

InChI Key

GWJTZMNNOVUFLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NNC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F

Origin of Product

United States

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